molecular formula C7H11Cl3N2O B13466411 2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride CAS No. 2866319-09-5

2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride

Katalognummer: B13466411
CAS-Nummer: 2866319-09-5
Molekulargewicht: 245.5 g/mol
InChI-Schlüssel: WEGLQTMMGDWHEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and an ethoxy group attached to an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride typically involves the reaction of 2-chloropyridine with ethylene oxide in the presence of a base to form 2-[(2-chloropyridin-3-yl)oxy]ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-[(2-chloropyridin-3-yl)oxy]ethan-1-amine. The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.

Eigenschaften

CAS-Nummer

2866319-09-5

Molekularformel

C7H11Cl3N2O

Molekulargewicht

245.5 g/mol

IUPAC-Name

2-(2-chloropyridin-3-yl)oxyethanamine;dihydrochloride

InChI

InChI=1S/C7H9ClN2O.2ClH/c8-7-6(11-5-3-9)2-1-4-10-7;;/h1-2,4H,3,5,9H2;2*1H

InChI-Schlüssel

WEGLQTMMGDWHEP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)Cl)OCCN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.